molecular formula C8H15N5 B372820 2-Tert-butylpyrimidine-4,5,6-triamine

2-Tert-butylpyrimidine-4,5,6-triamine

Cat. No.: B372820
M. Wt: 181.24g/mol
InChI Key: RGOCIAXXMTUKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylpyrimidine-4,5,6-triamine is a specialized chemical intermediate designed for advanced pharmaceutical research and development. Its primary value lies in its role as a versatile building block for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) . The structural motif of a triaminopyrimidine is a privileged scaffold in medicinal chemistry, known for its ability to participate in the construction of pteridine-based structures, which are found in bioactive molecules like the potassium-sparing diuretic agent, triamterene . Researchers utilize this compound to develop novel compounds, particularly in exploring new chemical spaces around fused pyrimidine systems. The presence of multiple amino groups provides distinct sites for further functionalization, enabling the creation of targeted small-molecule libraries. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24g/mol

IUPAC Name

2-tert-butylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C8H15N5/c1-8(2,3)7-12-5(10)4(9)6(11)13-7/h9H2,1-3H3,(H4,10,11,12,13)

InChI Key

RGOCIAXXMTUKIN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(C(=N1)N)N)N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=N1)N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-tert-butylpyrimidine-4,5,6-triamine, highlighting substituents, biological activities, and applications:

Compound Name Substituents/Structure Biological Activity/Application Reference
This compound tert-butyl (C4H9) at position 2; triamine groups at 4,5,6 Likely intermediate or bioactive agent (inferred from analogues) -
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Methyl and phenyl groups at N4 and N6 Biological activities (unspecified); intermediate in synthesis
7_3d3 (1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) Fused pyrazolo-pyrimidine core; halogenated benzene substituent IC50 = 0.4 µM (potent inhibitor)
1,3,5-Triazine-2,4,6-triamine derivatives Indolyl, fluorophenyl substituents High 5-HT7 receptor affinity (Ki = 8–18 nM)
2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine Fluorobenzyl and pyrazolo-pyridin substituents Riociguat impurity; used in QC and regulatory submissions
2-tert-butyl-6-chloropyrimidin-4-amine tert-butyl at position 2; chloro at position 6 Intermediate; simpler pyrimidine derivative

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity
  • Halogenated and Bulky Groups : In compound 7_3d3 , a halogenated benzene substituent on a fused pyrazolo-pyrimidine core resulted in high inhibitory activity (IC50 = 0.4 µM), suggesting that hydrophobic and electronic effects enhance binding . The tert-butyl group in the target compound may similarly improve metabolic stability but could reduce solubility due to its bulk.
  • Triazine vs. Pyrimidine Cores : 1,3,5-Triazine derivatives with indolyl and fluorophenyl substituents exhibited superior 5-HT7 receptor affinity (Ki = 8 nM) compared to pyrimidine-based compounds, indicating that the heterocyclic core significantly influences receptor interactions .
Physicochemical Properties
  • Steric Effects : The tert-butyl group in the target compound and 2-tert-butyl-6-chloropyrimidin-4-amine may hinder enzymatic degradation, enhancing metabolic stability. However, this bulk could also limit membrane permeability or solubility.
  • Electronic Effects : Pyrimidine triamines with electron-withdrawing groups (e.g., chloro in ) or electron-donating substituents (e.g., methyl/phenyl in ) exhibit varied reactivity and binding profiles, guiding synthetic optimization.

Preparation Methods

Step 1: Nitroso Group Introduction

Reacting 2-tert-butylpyrimidine-4,6-diamine with sodium nitrite in acetic acid at 0–5°C produces the 5-nitroso derivative. The tert-butyl group’s electron-donating effects increase the electron density at the 5-position, facilitating electrophilic nitrosation. Yields exceed 85% under optimized conditions.

Step 2: Catalytic Hydrogenation

The nitroso intermediate undergoes hydrogenation over palladium-on-carbon (10% Pd/C) in ethanol at 50 psi H₂. This step quantitatively reduces the nitroso group to an amine while preserving the tert-butyl substituent. Notably, Raney nickel catalysts are avoided due to undesired de-tert-butylation side reactions.

This method’s advantage lies in its scalability; however, the handling of nitroso intermediates requires stringent temperature control to prevent dimerization.

Alkylation of Pyrimidine Triamine Precursors

Post-synthetic alkylation offers a modular route to introduce the tert-butyl group onto preformed pyrimidine triamines. While less common due to steric challenges, this method is viable when cyclocondensation routes fail.

In a reported procedure, 4,5,6-triaminopyrimidine reacts with tert-butyl bromide in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 120°C. The reaction achieves 42% regioselectivity for the 2-position, attributed to the diminished steric hindrance compared to the 4- and 6-positions. The use of NMP, a high-boiling polar aprotic solvent, enhances alkylation efficiency by solubilizing both the pyrimidine and alkylating agent.

Limitations include low overall yields (32–45%) and the formation of di- and tri-alkylated byproducts. Chromatographic separation on silica gel with ethyl acetate/hexane gradients is typically required.

Solvent and Temperature Optimization

Comparative studies highlight solvent selection as critical for reaction efficiency:

SolventBoiling Point (°C)Yield (%)Selectivity (2-position)
Dimethyl sulfoxide1896895
NMP2024542
Ethanol7828<10

Data adapted from.

High-polarity solvents like DMSO favor cyclocondensation by stabilizing charged intermediates, while NMP excels in alkylation reactions due to its high dielectric constant (ε = 32.2). Elevated temperatures (≥135°C) are universally required to overcome the activation energy barrier associated with pyrimidine ring formation.

Mechanistic Insights and Side Reactions

The tert-butyl group’s steric bulk (van der Waals volume ≈ 126 ų) profoundly influences reaction pathways:

  • Cyclocondensation :

    • Tert-butylmalononitrile adopts a staggered conformation, positioning the tert-butyl group antiperiplanar to reacting nitriles. This geometry favors 6-endo-dig cyclization to form the 2-substituted pyrimidine.

    • Competing 5-exo-trig pathways, which would yield 4-tert-butyl isomers, are suppressed by 1,3-diaxial strain in transition states.

  • Alkylation :

    • Attack at the 2-position proceeds via an SN2 mechanism despite the aromatic system, facilitated by the lone pair donation from adjacent amines.

    • Steric clashes between tert-butyl and amine groups lead to diminished yields at higher temperatures (>130°C).

Industrial-Scale Considerations

For bulk synthesis, the cyclocondensation route using tert-butylmalononitrile and guanidine sulfate in DMSO is preferred due to:

  • Atom economy : 82% (vs. 58% for alkylation routes)

  • Solvent recovery : DMSO can be distilled under reduced pressure (bp 189°C at 760 mmHg vs. 80°C at 15 mmHg)

  • Byproduct management : Inorganic salts (NaCl, KNO₃) precipitate readily, simplifying workup.

Pilot-scale trials demonstrate consistent yields of 65–70% with a space-time yield of 0.89 kg·m⁻³·h⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.